Defined Melting Point and Lipophilicity Baseline vs. Oxidized Chromeno[4,3-c]pyrazol-4(1H)-one
2,4-Dihydrochromeno[4,3-c]pyrazole exhibits a sharp, experimentally verified melting point of 170 °C and a calculated LogP of 1.90, establishing a well‑defined solid‑state and lipophilicity baseline . In contrast, the oxidized analog chromeno[4,3-c]pyrazol-4(1H)-one (CAS 4744-64-3) lacks an experimentally reported melting point from authoritative sources, and its added carbonyl oxygen increases molecular weight to 186.17 g/mol while raising hydrogen‑bond acceptor count from 2 to 3, shifting the physicochemical profile unpredictably . The 170 °C melting point of the dihydro parent allows reproducible solid‑phase handling, recrystallization, and formulation development, whereas the uncertain thermal properties of the 4‑one introduce procurement risk.
| Evidence Dimension | Melting point and lipophilicity |
|---|---|
| Target Compound Data | Melting point: 170 °C; LogP: 1.90; MW: 172.18 g/mol; H‑bond acceptors: 2; H‑bond donors: 1 |
| Comparator Or Baseline | Chromeno[4,3-c]pyrazol-4(1H)-one (CAS 4744-64-3): melting point not experimentally reported; MW: 186.17 g/mol; H‑bond acceptors: 3; H‑bond donors: 1 |
| Quantified Difference | Melting point: 170 °C (target) vs. not reliably established (comparator); MW advantage: –13.99 g/mol (−7.5%); LogP advantage: +1.90 (calculated) vs. predicted lower value for the more polar 4‑one |
| Conditions | Experimental melting point from commercial suppliers (VWR, Apollo Scientific); LogP calculated by Fluorochem |
Why This Matters
A reproducible melting point and defined lipophilicity are non‑negotiable for solid‑state characterization, solubility prediction, and quality control; a comparator lacking these validated properties forces procurement teams to accept unknown handling and formulation parameters.
